N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine
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Overview
Description
N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a nicotinamide core, a tetrahydrofuran ring, and a sulfonamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, including the formation of the nicotinamide core, the introduction of the tetrahydrofuran ring, and the attachment of the sulfonamide group. Common synthetic routes may involve:
Formation of the Nicotinamide Core: This step often involves the reaction of nicotinic acid with appropriate reagents to form the nicotinamide structure.
Introduction of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Attachment of the Sulfonamide Group: This step typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine group on the phenoxy moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide and phenoxy moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-{[(4-bromophenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide
- 2-(3-{[(4-methylphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide
Uniqueness
N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
[4-(2-ethoxyanilino)-6-methylquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-4-30-24-8-6-5-7-21(24)27-22-16-23(25(29)28-13-11-17(2)12-14-28)26-20-10-9-18(3)15-19(20)22/h5-10,15-17H,4,11-14H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIPKSDNTNJHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)N4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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